molecular formula C15H19N5O2 B2926082 N-cyclopentyl-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172719-89-9

N-cyclopentyl-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2926082
CAS No.: 1172719-89-9
M. Wt: 301.35
InChI Key: RADRSXQNBDWCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

  • A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship. This research shows the potential of such compounds, including N-cyclopentyl-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide, in developing anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Inhibition of Cathepsins B and K

  • Research by Lukić et al. (2017) on novel pyrazolopyrimidin-3-carboxamides revealed their role in inhibiting cathepsins B and K, enzymes involved in various physiological processes, including tumor progression. This indicates the compound's relevance in therapeutic applications targeting these enzymes (Lukić et al., 2017).

Cytotoxicity Studies

  • Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and tested them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the compound's potential in cancer treatment (Hassan et al., 2014).

Insecticidal and Antibacterial Potential

  • Deohate and Palaspagar (2020) explored the insecticidal and antimicrobial potential of pyrimidine-linked pyrazoles. This indicates a broad spectrum of applications, including agricultural and medical fields (Deohate & Palaspagar, 2020).

Synthesis of 5-Arylpyrazolo[4,3-d]pyrimidin-7-ones

  • Maruthikumar and Rao (2003) synthesized a series of pyrazolopyrimidin-7-ones, which could have implications in drug discovery and development due to their unique chemical properties (Maruthikumar & Rao, 2003).

PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation

  • Wang et al. (2018) synthesized a pyrazolopyrimidine derivative as a potential PET agent for imaging the IRAK4 enzyme, highlighting its application in neuroinflammatory research (Wang et al., 2018).

Antitumor Activities and Schiff Bases Derivation

  • Hafez et al. (2013) explored the synthesis, structural elucidation, and in vitro antitumor activities of pyrazolopyrimidines and Schiff bases derived from related carboxamides, contributing to cancer research (Hafez et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-7-13(21)19-15(17-9)20-10(2)12(8-16-20)14(22)18-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADRSXQNBDWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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